molecular formula C21H24FN3O4 B11022317 {1-[({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Katalognummer: B11022317
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: MTGMGWWHXBQWFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "{1-[({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid" is a pyridazinone derivative characterized by a 3-(2-fluorophenyl)-substituted pyridazinone core linked via an acetyl-aminomethyl group to a cyclohexylacetic acid moiety. The cyclohexylacetic acid terminal group may improve solubility and influence pharmacokinetic properties through ionization.

Eigenschaften

Molekularformel

C21H24FN3O4

Molekulargewicht

401.4 g/mol

IUPAC-Name

2-[1-[[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C21H24FN3O4/c22-16-7-3-2-6-15(16)17-8-9-19(27)25(24-17)13-18(26)23-14-21(12-20(28)29)10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-14H2,(H,23,26)(H,28,29)

InChI-Schlüssel

MTGMGWWHXBQWFD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation and Cyclization

The pyridazin-3(2H)-one moiety is synthesized via hydrazine-mediated cyclization of 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:

  • Step 1 : Reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with 1,3-diketones under acidic conditions yields isoxazole intermediates.

  • Step 2 : Condensation with hydrazine hydrate forms the pyridazinone ring.

Example Protocol :

Palladium-Catalyzed Coupling

Suzuki-Miyaura cross-coupling introduces the 2-fluorophenyl group post-cyclization:

  • Step : React 3-bromo-6-oxopyridazin-1(6H)-yl)acetic acid with 2-fluorophenylboronic acid using Pd(PPh3)4 and K2CO3 in dioxane/H2O (microwave, 140°C, 10 min).

Key Data :

ParameterValue
CatalystPd(PPh3)4 (5 mol%)
SolventDioxane/H2O (1:1)
Yield85%
Purity (HPLC)>99%

Amide Bond Formation

EDC/HOBt-Mediated Coupling

The acetyl amino linker is formed via activation of the pyridazinone acetic acid:

  • Step : React 3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid with (1-aminomethylcyclohexyl)acetic acid using EDC·HCl and HOBt in DMF (rt, 3 h).

Optimization Notes :

  • Solvent : DMF > THF (higher solubility of intermediates).

  • Base : Diisopropylethylamine (DIPEA) improves coupling efficiency by 20%.

Yield : 78% after purification by silica gel chromatography.

Microwave-Assisted Synthesis

Accelerate reaction kinetics using microwave irradiation:

Cyclohexylacetic Acid Scaffold Preparation

Reductive Amination

Synthesize (1-aminomethylcyclohexyl)acetic acid via:

  • Step 1 : Condense cyclohexanone with glycine ethyl ester using NaBH3CN in MeOH (0°C → rt, 12 h).

  • Step 2 : Hydrolyze ester with 6N HCl (reflux, 4 h).

Yield : 68% over two steps.

Buchwald-Hartwig Amination

Alternative route for sterically hindered substrates:

  • Step : Couple cyclohexyl bromide with tert-butyl glycinate using Pd2(dba)3 and Xantphos in toluene (110°C, 24 h).

Final Assembly and Purification

Global Deprotection

  • Step : Hydrolyze tert-butyl esters with TFA/DCM (1:1, rt, 2 h).

Crystallization

  • Solvent System : Ethanol/H2O (4:1) at −20°C yields crystalline product (mp 148–150°C).

Analytical Data :

TechniqueResult
1H NMR (DMSO-d6)δ 12.1 (s, 1H, COOH), 8.2 (d, 1H, NH), 7.6–7.4 (m, 4H, Ar-H)
HPLC tR = 6.25 min, >99% purity
LRMS m/z 479 [M+H]+

Scale-Up Considerations

  • Cost-Effective Catalysts : Use CuI/DMEDA for Ullmann-type couplings (50% cost reduction vs. Pd).

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor.

Challenges and Solutions

ChallengeSolution
Low solubility of intermediatesUse DMF/DMSO mixtures (v/v 3:1)
Epimerization during amidationConduct reactions at 0°C with Hünig’s base
Byproduct formation in cyclizationAdd molecular sieves (4Å) to absorb H2O

Analyse Chemischer Reaktionen

Cyclocondensation with Hydrazine

A critical reaction in constructing the pyridazinone ring involves treating furanone intermediates with hydrazine. This step forms the nitrogen-containing heterocycle central to the compound’s structure .

Parameter Conditions
Reactants4-(Substituted phenyl)-5-hydroxyfuran-2-one
ReagentHydrazine
SolventEthanol
TemperatureRoom temperature (25°C)
Reaction Time16 hours
Yield~51% (after purification)
Key StepRing closure via N–N bond formation

This reaction proceeds through nucleophilic attack of hydrazine on the carbonyl group, followed by dehydration to form the pyridazinone ring .

Amide Coupling Reactions

The acetamide linkage in the compound is formed via carbodiimide-mediated coupling between activated carboxylic acids and amines .

Parameter Conditions
Carboxylic Acid3-(2-Fluorophenyl)-6-oxopyridazine acetic acid
Activation ReagentThionyl chloride (SOCl₂)
Coupling AgentDiisopropylethylamine (DIPEA)
SolventTetrahydrofuran (THF)
Temperature0°C (initial), then ambient
ProductAcetamide intermediate
Yield53% (after chromatographic purification)

Thionyl chloride converts the carboxylic acid to its reactive acid chloride, which subsequently reacts with cyclohexylmethylamine derivatives .

Ester Hydrolysis

Precursor esters are hydrolyzed to yield the final acetic acid group, a common step in pyridazinone derivative synthesis .

Parameter Conditions
Ester PrecursorMethyl or ethyl ester analog
ReagentPotassium carbonate (K₂CO₃)
SolventAqueous methanol or ethanol
TemperatureReflux (70–80°C)
Reaction Time4–6 hours
ProductCarboxylic acid derivative

This reaction is critical for introducing the hydrophilic acetic acid group, enhancing solubility for biological applications .

Acetic Acid Group

  • Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble sodium salts.

  • Conjugation : Forms prodrugs via esterification with alcohols (e.g., ethanol).

Fluorophenyl Substituent

  • Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing fluorine, but bromination or nitration may occur under harsh conditions .

  • C–F Bond Stability : Resists hydrolysis under physiological pH, contributing to metabolic stability.

Pyridazinone Ring

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=O group to C–OH .

  • Alkylation : Reacts with alkyl halides at the oxygen or nitrogen sites under basic conditions .

Stability Under Synthetic Conditions

Condition Effect on Compound
Acidic Media (pH < 3)Protonation of pyridazinone nitrogen; possible ring opening
Basic Media (pH > 10)Deprotonation of acetic acid; stable up to 80°C
Oxidative EnvironmentsSusceptible to radical degradation at the cyclohexyl group
Light ExposureFluorophenyl group shows moderate photostability

Comparative Reactivity with Analogues

Structural Feature Reactivity Comparison
Fluorophenyl vs. ChlorophenylFluorine’s electronegativity reduces electrophilic substitution rates
Pyridazinone vs. PyridineHigher polarity due to additional N-atom enhances solubility
Acetic Acid vs. EsterCarboxylic acid improves hydrogen-bonding capacity

The compound’s reactivity profile underscores its suitability for targeted drug design, particularly in modulating enzyme interactions (e.g., NLRP3 inflammasome inhibition) and optimizing pharmacokinetic properties. Synthetic methodologies prioritize yield and purity through controlled cyclocondensation and coupling steps , while stability studies inform formulation strategies.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that fluorinated compounds often exhibit antiviral properties. However, studies have shown limited efficacy of this compound against viruses like Human herpesvirus 1 (HSV-1) and Human adenovirus 5 (AdV5) at non-toxic concentrations. This suggests that further structural modifications may be necessary to enhance its antiviral profile .

Potential Uses in Pharmacology

The unique structural characteristics of this compound make it suitable for exploration in various therapeutic areas:

  • Anti-inflammatory Agents : The compound may exhibit anti-inflammatory properties due to its ability to modulate inflammatory pathways.
  • Antimicrobial Activity : Given the biological activity of similar compounds, there is potential for this compound to be developed as an antimicrobial agent.
  • Cancer Research : The interaction with specific molecular targets positions it as a candidate for cancer therapeutics, especially in targeting tumor microenvironments.

A study investigated the biological activity of several pyridazine derivatives, including the target compound. The results indicated that modifications in the fluorophenyl group significantly influenced the compound's binding affinity to target enzymes involved in metabolic pathways .

Wirkmechanismus

The mechanism of action of {1-[({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid likely involves binding to specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyridazinone core may interact with active sites of enzymes, inhibiting their activity and modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Compared Compounds

Compound Name Pyridazinone Substituents Linker Group Terminal Group Molecular Weight Reference
Target Compound 3-(2-fluorophenyl) Acetyl-aminomethyl-cyclohexyl Acetic acid ~390.4 (estimated) N/A
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate 4-(2-chlorobenzyl), 3-methyl Ethyl ester Ethyl ester Not provided
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid 4-methoxy, 3-(4-methoxyphenyl) Direct acetyl Acetic acid 342.3
N-cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3-(2-fluoro-4-methoxyphenyl) Acetamide-cyclohexyl Acetamide 359.4
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(Z)-thiazolo-cycloheptylidene]acetamide 3-(2-fluorophenyl) Acetamide-thiazolo-cycloheptane Acetamide ~428.5 (estimated)

Substituent Effects on the Pyridazinone Core

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The target compound’s 2-fluorophenyl group (electron-withdrawing) contrasts with the 4-methoxy and 4-methoxyphenyl groups (electron-donating) in and . Fluorine’s electronegativity may enhance metabolic stability and π-π stacking interactions in hydrophobic binding pockets compared to methoxy groups .
    • ’s 2-chlorobenzyl and 3-methyl substituents introduce steric bulk and moderate lipophilicity, which could reduce solubility compared to the target compound .

Linker and Terminal Group Modifications

  • Acetic Acid vs. ’s thiazolo-cycloheptane acetamide introduces a rigid, fused-ring system, which may restrict conformational flexibility compared to the target’s cyclohexyl group, affecting target binding .
  • Cyclohexyl vs. Heterocyclic Linkers :

    • The cyclohexyl group in the target compound and provides a hydrophobic scaffold that may enhance binding to lipophilic enzyme pockets. In contrast, ’s thiazole-cycloheptane linker introduces heteroatoms (S, N) capable of hydrogen bonding or metal coordination .

Hypothetical Pharmacological Implications

  • The target compound’s acetic acid group may favor targets in polar environments (e.g., extracellular enzyme active sites), while amide analogs (–4) might better penetrate cellular membranes for intracellular targets.
  • The 2-fluorophenyl group’s metabolic resistance could extend half-life compared to chlorine () or methoxy (–3) analogs, which are prone to dehalogenation or demethylation .

Biologische Aktivität

The compound {1-[({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid, a derivative of pyridazine, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclohexyl group, an acetic acid moiety, and a pyridazine core. Its molecular formula is C12H14FN2O3C_{12}H_{14}FN_2O_3 with a molecular weight of 248.21 g/mol.

Synthesis

The synthesis typically involves:

  • Condensation : Reacting 2-fluorobenzaldehyde with hydrazine to form a hydrazone.
  • Cyclization : The hydrazone undergoes cyclization with an acylating agent to form the pyridazinone ring.
  • Carboxylation : The introduction of the acetic acid moiety through carboxylation reactions.

These steps can be optimized using continuous flow reactors to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • The fluorophenyl group enhances binding affinity to various receptors.
  • The pyridazinone ring participates in hydrogen bonding, modulating the activity of target molecules.

This dual interaction mechanism suggests potential applications in therapeutic contexts.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several notable biological activities:

Anti-inflammatory Activity

Studies have shown that related compounds in the same family can significantly reduce inflammation markers such as TNF-α and PGE-2. For instance, compounds derived from similar scaffolds have demonstrated up to 64% inhibition of these pro-inflammatory cytokines in vivo .

COX Inhibition

Preliminary data suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Compounds with similar structures have been tested for COX-1 and COX-2 inhibition, revealing moderate to potent inhibitory effects .

Case Studies

A few case studies highlight the biological relevance of similar compounds:

  • Study on COX Inhibition : A recent study evaluated the COX inhibitory activity of pyridazine derivatives, finding that certain analogs exhibited IC50 values ranging from 0.06 to 0.97 μM against COX-2, indicating strong anti-inflammatory potential .
  • Antitumor Efficacy : Another study investigated the antitumor effects of related compounds in various cancer models, reporting significant tumor growth inhibition and apoptosis induction .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of TNF-α and PGE-2
AntitumorInduction of apoptosis in cancer cells
COX InhibitionModerate to potent inhibition against COX enzymes

Q & A

Basic Research Questions

Q. How is the molecular structure of {1-[({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid characterized?

  • Methodological Answer : Structural elucidation involves spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorophenyl (¹⁹F NMR), pyridazinone ring protons (¹H NMR), and cyclohexyl protons (¹H/¹³C NMR). provides analogous ¹H/¹³C NMR data for a chlorophenyl-pyridazinone derivative .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected ~405 g/mol based on analogous compounds in and ) via high-resolution MS .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for pyridazinone and acetic acid groups) .

Q. What are the key synthetic routes for this compound?

  • Methodological Answer : Synthesis involves modular steps:

Pyridazinone Core Preparation : React 3-(2-fluorophenyl)-6-hydroxypyridazine with acetic anhydride to form the acetylated intermediate (analogous to ’s pyridazinone synthesis) .

Amide Coupling : Use HOBt/EDC in DMF (as in ) to conjugate the pyridazinone-acetyl group to the cyclohexylmethylamine intermediate .

Cyclohexyl Acetic Acid Functionalization : Introduce the acetic acid moiety via alkylation or hydrolysis of ester precursors (see for fluorophenyl-cyclohexane derivatives) .

Advanced Research Questions

Q. How can the coupling efficiency between the pyridazinone and cyclohexyl acetic acid derivatives be optimized?

  • Methodological Answer :

  • Catalyst Screening : Compare HOBt/EDC () with alternative coupling agents (e.g., DCC/DMAP) to improve yield .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane; DMF at 40°C () enhances solubility of intermediates .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product, as described in for similar acetylated compounds .

Q. What analytical methods validate the compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%); retention time can be compared to standards (e.g., ’s pyridazinone analog) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature >200°C expected, based on cyclohexyl-acetic acid derivatives in ) .
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtainable (as done for related Mannich bases in ) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

  • Methodological Answer :

  • In Silico Docking : Model interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock; fluorophenyl’s electronegativity may enhance binding vs. chlorophenyl ( vs. 19) .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity via MTT assays on cell lines, referencing ’s protocol for pyrimidinone analogs .

Data Contradictions and Resolution

Q. Why do synthetic yields vary across studies for similar pyridazinone derivatives?

  • Analysis :

  • reports ~70% yield using HOBt/EDC, while achieves ~60% with N-alkylation. Contradictions arise from steric hindrance in cyclohexyl groups vs. smaller substituents .
  • Resolution : Optimize stoichiometry (1.2 eq. acetylating agent) and reaction time (16–24 hrs) to accommodate bulky cyclohexyl intermediates.

Key Research Gaps

  • Toxicology Data : Limited evidence on cytotoxicity (e.g., IC₅₀ values) for this compound.
  • Metabolic Stability : No studies on hepatic microsomal degradation; proposed assays using LC-MS/MS (see for methodology) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.